Cas no 13836-61-8 (spheroidene)

spheroidene structure
Productnaam:spheroidene
spheroidene Chemische en fysische eigenschappen
Naam en identificatie
-
- spheroidene
- (6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene
- (3E)-1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene
- 1-Methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene
- 3,4-Didehydro-1,2,7',8'-tetrahydro-1-methoxy-psi,psi-carotene
- 3,4-Didehydro-1,2,7',8'-tetrahydro-1-methoxy-ψ,ψ-carotene
- SCHEMBL39207
- 7OT
- all-trans-spheroidene
- LMPR01070119
- CHEBI:35330
- Q27116458
- 13836-61-8
- DTXSID701318186
-
- Inchi: InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+
- InChI-sleutel: FJOCMTHZSURUFA-AXYGSFPTSA-N
- LACHT: CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C
Berekende eigenschappen
- Exacte massa: 568.464
- Monoisotopische massa: 568.464
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 18
- Complexiteit: 1150
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 11
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 9.2A^2
- XLogP3: 14.7
Experimentele eigenschappen
- Dichtheid: 0.897
- Kookpunt: 671.1°Cat760mmHg
- Vlampunt: 349.1°C
- Brekindex: 1.522
spheroidene Gerelateerde literatuur
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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